N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling with pyridine derivatives. The final step involves the formation of the cyclopropanecarboxamide moiety under controlled conditions, often using reagents like cyclopropanecarbonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: An alkaloid with anticancer activity.
Matrine: Known for its antiproliferative effects.
Uniqueness
N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to its complex structure, which combines multiple pharmacophores, enhancing its potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c30-23(18-4-5-18)26-22-6-12-25-29(22)21-9-15-28(16-10-21)20-7-13-27(14-8-20)17-19-3-1-2-11-24-19/h1-3,6,11-12,18,20-21H,4-5,7-10,13-17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHZYLNHDWETRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C4CCN(CC4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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